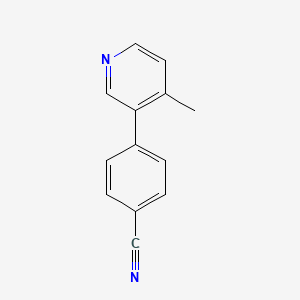

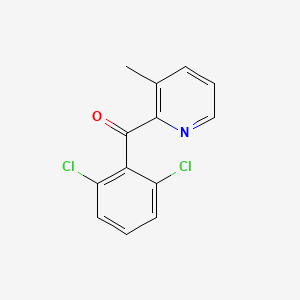

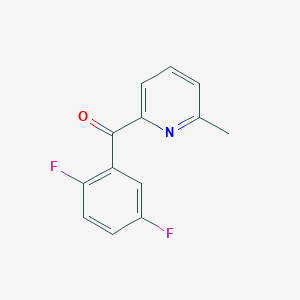

![molecular formula C10H11N3O2 B1421601 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid CAS No. 1245807-85-5](/img/structure/B1421601.png)

3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid

Descripción general

Descripción

“3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provides the desired products with moderate to good yields .Chemical Reactions Analysis

The synthesis process involves a sequential opening/closing cascade reaction . It also includes a Suzuki coupling reaction to produce intermediates, which then undergo a deprotection reaction to afford final compounds .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthetic Techniques

Research has explored the synthesis of pyrazolo[3,4-b]pyridine derivatives. For instance, a one-pot, three-component reaction involving 3-amino-5-methylpyrazole has been developed for synthesizing these compounds (Rahmati, 2010). Another study utilized ultrasound-promoted synthesis to produce fused polycyclic derivatives of pyrazolo[3,4-b]pyridines, indicating a rapid and efficient method (Nikpassand et al., 2010).

Chemical Reactivity

Different derivatives of pyrazolo[3,4-b]pyridine have been synthesized using various reagents and conditions, showing the versatility of this compound in synthetic chemistry. For example, the condensation of 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-1H-pyrazole-4-carbonitrile with various reagents under different conditions has been reported (Harb et al., 2005).

Corrosion Inhibition

- Corrosion Inhibition in Metals: Several studies have investigated the use of pyrazolo[3,4-b]pyridine derivatives as corrosion inhibitors. For instance, their effectiveness in preventing copper corrosion in hydrochloric acid has been demonstrated through electrochemical and computational studies (Sudheer & Quraishi, 2015). Additionally, the use of these derivatives for protecting mild steel in acidic environments has been explored, suggesting their potential as corrosion inhibitors (Dandia et al., 2013).

Biomedical Applications

- Potential Anticancer Agents: Research into the biomedical applications of pyrazolo[3,4-b]pyridine derivatives has included their potential as anticancer agents. Organometallic complexes containing these derivatives have been synthesized and evaluated for their cytotoxicity and cell cycle effects in human cancer cells (Stepanenko et al., 2011).

- Antibacterial and Antiviral Activities: Some derivatives have been tested for their antibacterial and antiviral properties. For example, certain 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbxylic acids exhibited good antibacterial activity (Maqbool et al., 2014). Another study reported the antiviral activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and related derivatives against various viruses (Attaby et al., 2006).

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been reported to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

Related pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit trka . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) that are associated with the proliferation, differentiation, and survival of cells .

Biochemical Pathways

The inhibition of trks by related compounds can affect several downstream pathways, including the ras/erk, plc-γ, and pi3k/akt pathways . These pathways play crucial roles in cell proliferation, differentiation, and survival .

Pharmacokinetics

A related compound, c03, was reported to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . These properties can impact the bioavailability of the compound.

Result of Action

The inhibition of trks by related compounds can lead to the suppression of cell proliferation and differentiation, potentially leading to the prevention or treatment of cancers .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including tropomyosin receptor kinases (TRKs). These interactions are essential for the compound’s biological activity. For instance, this compound inhibits TRKA, a receptor tyrosine kinase, which is involved in cell proliferation and differentiation . The inhibition of TRKA by this compound leads to the suppression of downstream signaling pathways, such as Ras/Erk, PLC-γ, and PI3K/Akt, which are critical for cell survival and growth .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cell lines, such as the Km-12 cell line, by targeting TRKA . Additionally, this compound affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the kinase domain of TRKA, leading to its inhibition . The inhibition of TRKA results in the blockade of downstream signaling pathways, which in turn affects cell proliferation and survival . Furthermore, this compound modulates gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability and low degradation rates, making it suitable for long-term studies . Over extended periods, it has been observed to maintain its inhibitory effects on TRKA and other target proteins . Additionally, long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits TRKA and suppresses tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its biotransformation and elimination . For instance, the compound is metabolized by cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . Additionally, this compound can affect metabolic flux and alter the levels of various metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into cells via organic anion transporters and subsequently bind to intracellular proteins that facilitate its distribution to target sites .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the cytoplasm or nucleus, where it interacts with target proteins and exerts its biological effects . The subcellular distribution of this compound is essential for its therapeutic potential and efficacy .

Propiedades

IUPAC Name |

3-(5-methylpyrazolo[3,4-b]pyridin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-7-4-8-6-13(3-2-9(14)15)12-10(8)11-5-7/h4-6H,2-3H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBGDEQZDNBIGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CN(N=C2N=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901218788 | |

| Record name | 5-Methyl-2H-pyrazolo[3,4-b]pyridine-2-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901218788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245807-85-5 | |

| Record name | 5-Methyl-2H-pyrazolo[3,4-b]pyridine-2-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245807-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2H-pyrazolo[3,4-b]pyridine-2-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901218788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

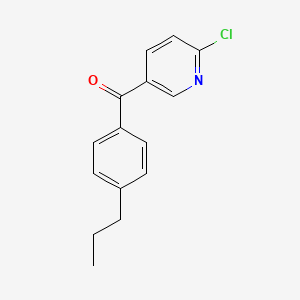

![5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid](/img/structure/B1421540.png)